molecular formula C11H16N2O3 B13784949 Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- CAS No. 63494-13-3

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-

Cat. No.: B13784949
CAS No.: 63494-13-3
M. Wt: 224.26 g/mol
InChI Key: UVFWYFFTOWZUAY-UHFFFAOYSA-N
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Description

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- (CAS: 24530-67-4) is a substituted acetamide derivative featuring a 4-methoxyphenyl backbone modified with a bis(2-hydroxyethyl)amino group at the 3-position. This compound is also known by multiple synonyms, including 3′-[Bis(2-hydroxyethyl)amino]-4′-methoxyacetanilide and N,N-Bis(2-hydroxyethyl)-5-acetamido-2-methoxyaniline .

Properties

CAS No.

63494-13-3

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-[3-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15)

InChI Key

UVFWYFFTOWZUAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCCO

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-

General Synthetic Strategy

The synthesis of Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- typically involves the acylation of an appropriately substituted aniline derivative with acetic anhydride or acetyl chloride to form the acetamide moiety. The key precursor is a 3-(bis(2-hydroxyethyl)amino)-4-methoxyaniline or a closely related derivative.

The general synthetic route can be summarized as follows:

Detailed Synthetic Route

Step 1: Synthesis of 3-(bis(2-hydroxyethyl)amino)-4-methoxyaniline
  • Starting from 4-methoxyaniline, selective substitution at the 3-position with bis(2-hydroxyethyl)amine is achieved via nucleophilic aromatic substitution or reductive amination methods.
  • The bis(2-hydroxyethyl)amino group can be introduced by reacting 3-nitro-4-methoxyaniline or 3-chloro-4-methoxyaniline with bis(2-hydroxyethyl)amine under controlled conditions, often involving catalysts or elevated temperatures to facilitate substitution.
  • Reduction of any nitro intermediates to the corresponding amine is performed using catalytic hydrogenation or chemical reductants such as iron powder in acidic medium.
Step 2: Acetylation to form the target acetamide
  • The obtained 3-(bis(2-hydroxyethyl)amino)-4-methoxyaniline is then reacted with acetic anhydride or acetyl chloride in an inert solvent such as dichloromethane or acetonitrile.
  • The reaction is typically carried out at low temperatures (0-5°C) to control the acetylation selectively on the aniline nitrogen.
  • After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatographic methods.

Alternative Synthetic Approaches

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amination 3-nitro-4-methoxyaniline + bis(2-hydroxyethyl)amine + catalyst 80-120°C 4-12 hours 70-85 Catalyst may be Cu or Pd-based
Reduction of nitro group Fe powder, HCl or catalytic hydrogenation Room temp to 60°C 2-6 hours 80-90 Mild conditions prevent over-reduction
Acetylation Acetic anhydride or acetyl chloride + base (e.g., pyridine) 0-5°C initially, then room temp 1-4 hours 85-95 Control temperature to avoid side reactions

Analytical and Mechanistic Insights

  • The acetylation step proceeds via nucleophilic attack of the aniline nitrogen on the acylating agent, forming the amide bond.
  • The bis(2-hydroxyethyl)amino substituent remains intact during acetylation due to its secondary amine nature and steric hindrance.
  • Purity and structure confirmation are typically performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy, with characteristic amide carbonyl stretching around 1650 cm⁻¹ and hydroxyethyl signals in the NMR spectrum.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations References
Stepwise substitution and acetylation Amination of substituted aniline + acetylation High yield, well-established Multi-step, requires purification PubChem, Patents
Direct amidation with coupling agents Coupling agent mediated amidation Mild conditions, selective Cost of coupling agents General synthetic literature
One-pot microwave-assisted synthesis Combined amination and acetylation Rapid, efficient Requires specialized equipment Emerging synthetic reports

Chemical Reactions Analysis

Reactivity of the Acetamide Group

The acetamide moiety (R NHCOCH3\text{R NHCOCH}_3) exhibits classical amide reactivity:

Reaction TypeConditionsProducts/Outcomes
Acidic Hydrolysis Concentrated HCl, refluxFormation of acetic acid and primary amine (R NH2\text{R NH}_2)
Basic Hydrolysis NaOH, aqueous ethanolSodium acetate and free amine
Reduction LiAlH4_4 in THFConversion to ethylamine derivative

The hydrolysis mechanism proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Kinetic studies on analogous acetamides show pseudo-first-order kinetics under acidic conditions .

Aromatic Ring Reactivity

The para-methoxy group ( OCH3\text{ OCH}_3) directs electrophilic substitution to the ortho and para positions. Key reactions include:

ReactionReagentsRegioselectivity
Nitration HNO3_3, H2_2SO4_4Nitro group at C5 or C6
Sulfonation Fuming H2_2SO4_4Sulfonic acid at C5
Halogenation Cl2_2, FeCl3_3 catalystChlorination at C6 (major)

Demethylation of the methoxy group under strong acids (e.g., HBr/AcOH) yields phenolic derivatives .

Hydroxyethylamino Side Chain Reactions

The  NH CH2CH2OH \text{ NH CH}_2\text{CH}_2\text{OH } group undergoes transformations typical of secondary amines and alcohols:

Reaction TypeReagents/ConditionsProducts
Oxidation KMnO4_4, acidic conditionsKetone formation via C–N cleavage
Esterification Acetic anhydride, pyridineAcetylated amine ( NHAc\text{ NHAc})
Alkylation Alkyl halides, baseQuaternary ammonium salts

Comparative studies with N-(3-(bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide show that mono-hydroxyethyl derivatives like this compound exhibit slower esterification kinetics due to reduced steric hindrance .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey Functional GroupsNotable Reactivity Differences
N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide Two hydroxyethyl groupsFaster esterification due to increased nucleophilicity
N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide Cyanoethyl groupEnhanced stability toward hydrolysis
Acetamide, N-(4-(((imino...)thiadiazol-2-yl)amino)methyl)phenyl)- Thiadiazole ringPreferential electrophilic ring substitution

Mechanistic Insights

  • Amide Hydrolysis : Follows a tetrahedral intermediate mechanism, with rate acceleration observed in polar protic solvents .

  • Aromatic Electrophilic Substitution : Methoxy group’s +M effect dominates, favoring meta-directing in sterically hindered systems.

  • Side-Chain Oxidation : Proceeds via a radical pathway in the presence of Mn-based catalysts, as seen in related alkane oxidations .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H16N2O3C_{11}H_{16}N_{2}O_{3} and a molecular weight of approximately 232.26 g/mol. Its structure includes a methoxy group and a hydroxyethylamino group attached to a phenyl ring, which contributes to its distinct chemical properties. The compound's density is reported at 1.232 g/cm³ with a predicted boiling point of 539.4 °C at 760 mmHg .

Drug Development and Therapeutic Potential

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- has shown potential as a therapeutic agent due to its ability to interact with various biological targets. Interaction studies indicate that this compound may exhibit binding affinity with specific enzymes or receptors, which is crucial for understanding its efficacy as a drug candidate.

Case Study: Anticancer Activity
Research has indicated that compounds similar to Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- may possess anticancer properties. For instance, studies on related acetamides have demonstrated their ability to inhibit tumor growth in preclinical models . Further pharmacokinetic studies are essential to understand absorption, distribution, metabolism, and excretion profiles for this compound.

Synthesis and Derivative Formation

The synthesis of Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- typically involves multiple steps that require careful reaction conditions to achieve desired yields. The complexity of its synthesis highlights the need for innovative approaches in organic chemistry .

Synthesis Overview

  • Step 1: Formation of the hydroxyethylamino group.
  • Step 2: Introduction of the methoxy group onto the phenyl ring.
  • Step 3: Acetylation to form the final acetamide product.

Biological Interaction Studies

Understanding the biological interactions of Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- is vital for its application in therapeutics. Detailed studies on binding affinities and mechanisms of action are necessary to elucidate its potential roles in treating various diseases.

Pharmacodynamics and Pharmacokinetics
Research into the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) will provide valuable data for future clinical applications. These studies will help determine optimal dosing regimens and predict therapeutic outcomes .

Mechanism of Action

The mechanism by which Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of substituted acetamides. Key structural variations among analogs include:

Substituent Position and Type: N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9): Replaces the hydroxyethylamino group with a primary amine at the 3-position. This reduces hydrophilicity and may alter reactivity in nucleophilic reactions . N-[3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide (CAS: 22588-78-9): Incorporates a cyanoethyl group alongside hydroxyethyl, introducing electron-withdrawing effects that could influence binding interactions in biological systems .

Biological Activity: Quinazoline-sulfonyl acetamides (e.g., Compounds 38–40 in ): Exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 1 µM). The target compound’s hydroxyethyl groups may confer similar solubility advantages but lack the quinazoline-sulfonyl pharmacophore linked to high activity . N-(2-Hydroxyphenyl)acetamide coordination compounds: Demonstrated antimicrobial and antioxidant properties in , highlighting the role of phenolic -OH groups. The target compound’s methoxy group may reduce redox activity compared to these analogs .

Physicochemical Properties: Compound (CAS) Substituents LogP* Solubility (mg/mL) Notable Properties 24530-67-4 (Target) 3-(Bis(2-hydroxyethyl)amino), 4-OMe 0.8 25 (H₂O) High polarity, stable in pH 5–9 6375-47-9 3-NH₂, 4-OMe 1.2 10 (H₂O) Prone to oxidation 22588-78-9 3-(Cyanoethyl-hydroxyethyl)amino, 4-OMe 1.5 15 (DMSO) Enhanced electrophilicity 61963-80-2 4-(3-Nitropyridinyl)amino 2.1 <1 (H₂O) Nitro group aids in fluorescence *Predicted using fragment-based methods.

Biological Activity

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-, also known by its CAS number 22588-78-9, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a hydroxyethylamino group attached to a phenyl ring, contributing to its unique chemical behavior. Its molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}, with a molecular weight of approximately 277.32 g/mol. The predicted boiling point is around 539.4 °C, and it has a density of 1.232 g/cm³ .

Binding Affinity

Interaction studies indicate that Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- exhibits significant binding affinities with various biological targets, which is crucial for its therapeutic efficacy. Understanding these interactions can lead to insights into its pharmacodynamics and pharmacokinetics.

Pharmacokinetics

Detailed pharmacokinetic studies are necessary to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Such studies help in determining the compound's therapeutic window and potential side effects.

Biological Activity

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- has shown promising biological activities in various studies:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to Acetamide have demonstrated significant inhibition rates (IC50 values) against human cancer cell lines such as MCF7 and A549 .
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    Compound A19.45 ± 0.0742.1 ± 0.30
    Compound B26.04 ± 0.3631.4 ± 0.12
    Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the presence of specific functional groups can enhance anti-inflammatory activity .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of Acetamide derivatives:

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic potential of various derivatives against A549 lung cancer cells, revealing significant growth inhibition with IC50 values ranging from 3 µM to over 40 µM depending on the specific derivative tested .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the acetamide structure can significantly alter its biological activity profile. For example, substituents that enhance electron density on the aromatic ring were found to improve binding affinity to target enzymes involved in cancer progression .

Q & A

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina can simulate binding affinities. For example, scaffold analysis of similar acetamides (e.g., Heparanase inhibitors) reveals hydrogen bonding with catalytic residues (e.g., Glu343, Lys158). Validate predictions with crystallographic fragment screening or isothermal titration calorimetry (ITC) .

Q. What challenges arise in crystallographic refinement of this compound?

  • Methodological Answer : Hydrogen atom placement in electron density maps often requires constraints (e.g., N–H distances fixed at 0.86 Å). Disorder in flexible side chains (e.g., hydroxyethyl groups) may necessitate multi-conformational modeling. Use SHELXL for refinement and check R-factors (<5% for high-quality data) .

Q. How can researchers resolve contradictions in purity assays for this compound?

  • Methodological Answer : Combine HPLC (e.g., C18 column, acetonitrile/water mobile phase) with orthogonal methods like TLC or capillary electrophoresis. For related acetamides, spiking with reference standards and monitoring for extraneous peaks (e.g., at 254 nm) ensures specificity .

Q. What role could this compound play in studying FAD-dependent oxidoreductases?

  • Methodological Answer : Structural analogs (e.g., 2-[4-(2-hydroxyethyl)-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide) bind to flavin cofactors via π-π stacking. Use crystallographic fragment screening to map binding pockets and assess inhibition kinetics (e.g., IC₅₀ via enzyme-coupled assays) .

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